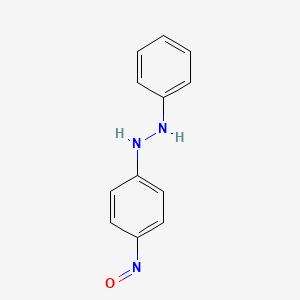
N-Hydroxy-4-aminoazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-4-aminoazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Carcinogenesis Research
N-Hydroxy-4-aminoazobenzene as a Procarcinogen
This compound is recognized for its role as a proximate carcinogen. Studies have demonstrated that it can induce hepatic tumors in animal models, including rats and mice. For instance, research indicated that rats administered N-hydroxy derivatives developed significant incidences of hepatic tumors, underscoring the compound's carcinogenic potential .
Mechanisms of Action
The compound undergoes metabolic activation via cytochrome P-450 enzymes, leading to the formation of reactive metabolites that bind to DNA, resulting in mutagenic lesions. This process has been pivotal in understanding the mechanisms underlying chemical-induced carcinogenesis . The following table summarizes key findings from various studies on the carcinogenic effects of N-hydroxy derivatives:
| Study Reference | Animal Model | Dose (mg/kg) | Tumor Incidence (%) | Notes |
|---|---|---|---|---|
| Rats | 3-5 | 25 | Induced hepatic tumors after oral administration | |
| Mice | Variable | High | Significant tumor development observed |
Photochemical Applications
Photochromic Properties
This compound exhibits unique photochromic properties that allow it to undergo reversible isomerization when exposed to light. This characteristic makes it a candidate for applications in optical switches and molecular sensors. The ability to alter its structure and optical properties under light exposure opens avenues for innovative technologies in photonics .
Analytical Chemistry
Use in DNA Adduct Studies
The compound is also utilized in analytical chemistry for studying DNA adduct formation. This compound can form stable adducts with DNA, which are crucial for understanding the genotoxic effects of aromatic amines. In vitro studies have shown that these adducts can inhibit DNA replication, providing insights into the mechanisms of genotoxicity associated with aromatic amines .
Case Study: Adduct Formation Analysis
A study focusing on the genotoxicity of N-hydroxy derivatives highlighted that this compound produced significant amounts of DNA adducts compared to its parent compound. The analysis involved high-pressure liquid chromatography and showed that these adducts could be detected in liver tissues of treated animals, reinforcing the compound's relevance in toxicological assessments .
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Hydroxy-4-aminoazobenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves diazo coupling between aniline derivatives and nitroso intermediates. Key steps include:
- Diazotization : Use sodium nitrite (NaNO₂) in acidic media (e.g., HCl) at 0–5°C to generate diazonium salts.
- Coupling : React with hydroxylamine derivatives under controlled pH (neutral to slightly basic) to form the N-hydroxyazo bond.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of precursor to coupling agent) and temperature to minimize side products like over-oxidized species.
Reference : Similar protocols for azo dye synthesis are validated in studies on aminoazobenzene derivatives .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons, hydroxyl groups, and azo bond positions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₀N₃O).
- UV-Vis Spectroscopy : Analyze λmax shifts in different solvents to assess electronic transitions (e.g., π→π* in azo bonds).
Data Validation : Compare spectral data with NIST reference standards for analogous azo compounds .
Advanced Research Questions
Q. How does this compound undergo metabolic activation, and what experimental approaches elucidate its conjugation pathways?
- Methodological Answer :
- In vitro Metabolism Studies : Use liver microsomes (e.g., rat S9 fractions) to simulate phase I/II metabolism. Monitor formation of reactive intermediates like nitrenium ions via LC-MS/MS.
- Amino Acid Conjugation : Incubate with glutathione (GSH) or acetyl-CoA to detect adducts (e.g., sulfonamide or acetylated derivatives).
Key Finding : Hashimoto et al. demonstrated that N-hydroxy derivatives of 4-aminoazobenzene form mutagenic adducts via amino acid conjugation, a critical step in carcinogenesis .
Q. What experimental strategies resolve contradictions in reported mutagenicity data for this compound derivatives?
- Methodological Answer :
- Ames Test Optimization : Use Salmonella typhimurium TA98 strain with metabolic activation (S9 mix) to assess frameshift mutations. Control variables: pH, S9 concentration, and incubation time.
- Cross-Validation : Compare results with mammalian cell assays (e.g., micronucleus test in CHO-K1 cells).
Case Study : Discrepancies in mutagenicity may arise from varying metabolic conditions. Replicate studies under standardized protocols (e.g., OECD Guidelines 471) .
Q. How can computational models predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Simulate protonation states (e.g., pKa prediction of hydroxyl group) using Gaussian09 with B3LYP/6-31G(d) basis set.
- Hydrolysis Studies : Expose to acidic (6M HCl) or basic (1M NaOH) conditions, then analyze degradation products via HPLC.
Data Insight : Hydrolysis of structurally similar benzamides under acidic conditions yields >90% cleavage products (e.g., 2-methoxybenzoic acid and 4-aminophenol) .
属性
CAS 编号 |
6530-27-4 |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC 名称 |
1-(4-nitrosophenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C12H11N3O/c16-15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,13-14H |
InChI 键 |
BSWKCZZIOMRERZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)N=O |
规范 SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)N=O |
相关CAS编号 |
78172-53-9 (mono-hydrochloride) |
同义词 |
N-hydroxy-4-aminoazobenzene N-hydroxy-4-aminoazobenzene monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















